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Compound of Interest

Compound Name: 2-(2-Chlorophenyl)ethanol

Cat. No.: B108356 Get Quote

Introduction
2-(2-Chlorophenyl)ethanol (CAS: 19819-95-5) is a key chemical intermediate utilized in the

synthesis of a variety of pharmaceutical compounds and other fine chemicals.[1][2] Its

structure, featuring a chlorinated aromatic ring and a primary alcohol, provides a versatile

scaffold for building more complex molecules. Accurate and unambiguous structural

confirmation is paramount for ensuring the quality, purity, and consistency of starting materials

in any research and development pipeline, particularly in drug development where impurities

can have significant consequences.

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to

characterize 2-(2-Chlorophenyl)ethanol. We will delve into Mass Spectrometry (MS), Nuclear

Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. Beyond presenting

the data, this guide emphasizes the rationale behind the analytical techniques and the

interpretation of the resulting spectra, equipping the reader with the necessary insights to

perform and validate these analyses with confidence.

Mass Spectrometry: Elucidating the Molecular
Blueprint
Mass spectrometry is the definitive technique for determining the molecular weight of a

compound and offers invaluable structural information through the analysis of its fragmentation

patterns.
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Rationale for Experimental Approach
For a semi-volatile and thermally stable molecule like 2-(2-Chlorophenyl)ethanol, Gas

Chromatography coupled with Electron Ionization Mass Spectrometry (GC-MS with EI) is the

method of choice. GC provides excellent separation of the analyte from any potential

impurities, while EI is a robust, high-energy ionization technique that produces a rich

fragmentation pattern, which acts as a molecular fingerprint.

Experimental Protocol: GC-MS Analysis
Sample Preparation: Prepare a dilute solution of 2-(2-Chlorophenyl)ethanol (~1 mg/mL) in

a volatile organic solvent such as dichloromethane or ethyl acetate.

GC Separation:

Injector: 250 °C, Split mode (e.g., 50:1).

Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5%

phenyl polysiloxane).

Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold

for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

MS Detection (EI):

Ion Source Temperature: 230 °C.

Ionization Energy: 70 eV.

Mass Range: Scan from m/z 40 to 200.

Data Interpretation: Unveiling the Structure
The electron ionization mass spectrum of 2-(2-Chlorophenyl)ethanol is provided by the

NIST/EPA/NIH Mass Spectral Library.[3] The key is to identify the molecular ion and rationalize

the major fragment ions to confirm the connectivity of the atoms.
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Table 1: Key Mass Spectrometry Data for 2-(2-Chlorophenyl)ethanol[3]

m/z (Charge Ratio) Predicted Identity Interpretation

158 [C₈H₉³⁷ClO]⁺

M+2 Peak: The isotopic peak

for the heavier chlorine isotope

(³⁷Cl). Its intensity,

approximately one-third of the

M⁺ peak, is characteristic of a

monochlorinated compound.

156 [C₈H₉³⁵ClO]⁺

Molecular Ion (M⁺): Confirms

the molecular weight of the

compound (156.61 g/mol ).[3]

[4]

125 [C₈H₆Cl]⁺

Base Peak: Loss of the

CH₂OH radical (•CH₂OH, 31

Da) via benzylic cleavage. This

is a highly stable tropylium-like

cation, making it the most

abundant fragment.

91 [C₇H₇]⁺

Loss of a chlorine atom from

the m/z 125/127 fragment, or

loss of HCl from the tropylium

ion.

89 [C₇H₅]⁺
Further fragmentation from the

m/z 125 fragment.

Diagram 1: Proposed Mass Spectrometry Fragmentation Pathway
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Caption: Key EI fragmentation steps for 2-(2-Chlorophenyl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. While experimental NMR data for this specific ortho-isomer is not widely available in

public databases, we can reliably predict the spectrum based on established principles and

data from its isomers.

¹H NMR Spectroscopy: Proton Environments
Rationale: ¹H NMR reveals the number of distinct proton environments, their electronic

surroundings, and their proximity to neighboring protons. A standard 400 MHz spectrometer

using deuterated chloroform (CDCl₃) as a solvent and tetramethylsilane (TMS) as an internal

standard provides excellent resolution for this molecule.

Protocol:

Sample Preparation: Dissolve approximately 5-10 mg of 2-(2-Chlorophenyl)ethanol in ~0.6

mL of CDCl₃.

Data Acquisition: Acquire the spectrum on a 400 MHz NMR spectrometer. Ensure a sufficient

number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
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Predicted Data & Interpretation: The structure consists of a substituted ethyl group (-CH₂-CH₂-

OH) and four protons on the aromatic ring.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~ 7.40 - 7.15 Multiplet (m) 4H Ar-H

The ortho-

substitution

pattern creates

four unique

aromatic protons,

resulting in a

complex,

overlapping

multiplet.

~ 3.95 Triplet (t) 2H -CH₂-OH

The methylene

group attached

to the hydroxyl is

deshielded by

the

electronegative

oxygen. It

appears as a

triplet due to

coupling with the

adjacent CH₂

group.

~ 3.10 Triplet (t) 2H Ar-CH₂-

The benzylic

methylene group

is deshielded by

the aromatic ring.

It appears as a

triplet due to

coupling with the

adjacent CH₂

group.

~ 1.70 Broad Singlet (br

s)

1H -OH The hydroxyl

proton is typically
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a broad singlet

and its chemical

shift can vary

with

concentration

and temperature.

It may not show

coupling.

¹³C NMR Spectroscopy: The Carbon Skeleton
Rationale: ¹³C NMR spectroscopy, typically with broadband proton decoupling, identifies all

unique carbon environments in the molecule.

Protocol:

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

Data Acquisition: Acquire the spectrum on a 100 MHz or 125 MHz NMR spectrometer using

a standard pulse program with proton decoupling.

Predicted Data & Interpretation: The molecule has 8 carbon atoms, all in unique environments

due to the ortho-substitution, resulting in 8 distinct signals.

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
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Predicted Chemical Shift
(δ, ppm)

Assignment Rationale

~ 136 Ar-C (Quaternary)
The aromatic carbon directly

attached to the ethyl group.

~ 134 Ar-C-Cl (Quaternary)

The aromatic carbon bearing

the chlorine atom is

deshielded.

~ 131 Ar-CH Aromatic methine carbon.

~ 129 Ar-CH Aromatic methine carbon.

~ 127 Ar-CH Aromatic methine carbon.

~ 125 Ar-CH Aromatic methine carbon.

~ 62 -CH₂-OH

The carbon attached to the

hydroxyl group is significantly

deshielded by oxygen.[5]

~ 40 Ar-CH₂- The benzylic carbon.

Diagram 2: Overall Spectroscopic Analysis Workflow
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Caption: Integrated workflow for the structural elucidation of the target molecule.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present

in a molecule by detecting the vibrations of its chemical bonds.

Rationale for Experimental Approach
Attenuated Total Reflectance (ATR) IR is the preferred method for routine analysis. It is fast,

requires minimal sample preparation (a single drop of the liquid is sufficient), and is non-

destructive. The fact that commercial suppliers use IR to confirm product identity speaks to its

reliability.[6]

Experimental Protocol: ATR-IR Analysis
Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g.,

diamond or zinc selenide).

Sample Application: Place one drop of neat 2-(2-Chlorophenyl)ethanol directly onto the

ATR crystal.

Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a

range of 4000-600 cm⁻¹.

Cleaning: Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft

laboratory wipe.

Data Interpretation: Vibrational Fingerprints
The IR spectrum provides clear evidence for the key functional groups within the molecule.

Table 4: Key IR Absorption Bands for 2-(2-Chlorophenyl)ethanol
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Interpretation

~ 3350 (broad) O-H stretch Alcohol (-OH)

The broadness of this

peak is characteristic

of a hydrogen-bonded

hydroxyl group.

~ 3060 C-H stretch Aromatic (sp²)

Confirms the

presence of the

phenyl ring.

~ 2940, 2870 C-H stretch Aliphatic (sp³)

Corresponds to the

symmetric and

asymmetric stretching

of the methylene (-

CH₂-) groups in the

ethyl chain.

~ 1590, 1480, 1440 C=C stretch Aromatic Ring

These absorptions are

characteristic of the

benzene ring

skeleton.

~ 1050 C-O stretch Primary Alcohol

Strong absorption

indicating the C-O

single bond of the

alcohol.

~ 750
C-H bend (out-of-

plane)

Ortho-disubstituted

Aromatic

This strong band is

highly indicative of a

1,2-disubstitution

pattern on the

benzene ring.

~ 700 C-Cl stretch Aryl Chloride

Confirms the

presence of the

chlorine-carbon bond.
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Conclusion
The comprehensive analysis using mass spectrometry, nuclear magnetic resonance, and

infrared spectroscopy provides a self-validating system for the structural confirmation of 2-(2-
Chlorophenyl)ethanol. MS confirms the correct molecular weight (m/z 156/158) and a logical

fragmentation pattern. NMR spectroscopy elucidates the precise carbon-hydrogen framework,

distinguishing this compound from its isomers. Finally, IR spectroscopy provides a rapid and

definitive confirmation of the essential alcohol, aromatic, and chloro- functional groups.

Together, these techniques form a robust analytical package for ensuring the identity and

quality of this critical chemical intermediate in any scientific or industrial setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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